
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first discovered by Pfizer and is currently being developed as a treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis.
Wirkmechanismus
The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide involves the inhibition of JAK enzymes. JAK enzymes play a crucial role in the signaling pathways of cytokines involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and psoriasis. By inhibiting JAK enzymes, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide can reduce the activity of these cytokines and thus reduce inflammation and joint damage.
Biochemical and Physiological Effects
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide has been shown to have several biochemical and physiological effects. In animal models of rheumatoid arthritis, this compound has been shown to reduce inflammation and joint damage. N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide has also been shown to be effective in reducing the severity of psoriasis in animal models. In addition, this compound has been shown to have immunosuppressive effects, which may be beneficial in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide in lab experiments is its specificity for JAK enzymes. This compound has been shown to selectively inhibit JAK enzymes without affecting other signaling pathways, which makes it a valuable tool for studying the role of JAK enzymes in autoimmune diseases. However, one limitation of using N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide. One possible direction is the development of more selective inhibitors of JAK enzymes. Another direction is the study of the long-term effects of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide on autoimmune diseases. Finally, the potential use of this compound in other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease should be explored.
Synthesemethoden
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide involves several steps. The starting material is 4-chloro-3-nitropyridine, which is reacted with cyclopropylamine to form 4-chloro-3-nitropyridin-2-ylcyclopropanamine. This intermediate is then reduced with palladium on carbon to form 3-amino-4-chloropyridine-2-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with benzyl chloroformate and triethylamine to form N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis and psoriasis. This compound has been shown to inhibit the activity of Janus kinase (JAK), which plays a crucial role in the signaling pathways of cytokines involved in the pathogenesis of these diseases. N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16(12-13-4-2-1-3-5-13)18-10-11-20-17(22)9-8-15(19-20)14-6-7-14/h1-5,8-9,14H,6-7,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUAEHZXCMOPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

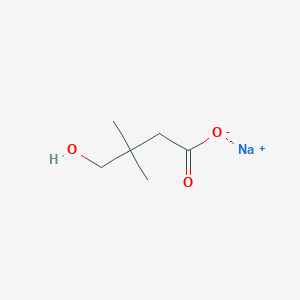
![Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride](/img/structure/B2692710.png)
![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2692711.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2692715.png)
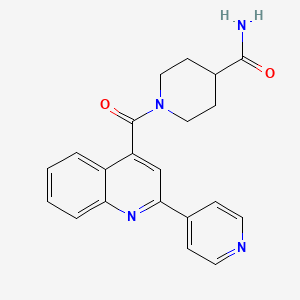

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide](/img/structure/B2692721.png)
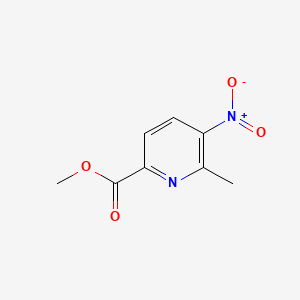
![N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2692723.png)
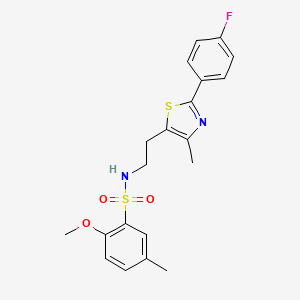
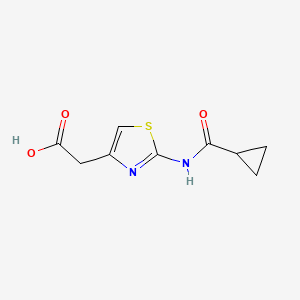
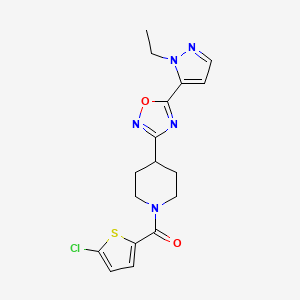
![(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2692729.png)
![Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692730.png)